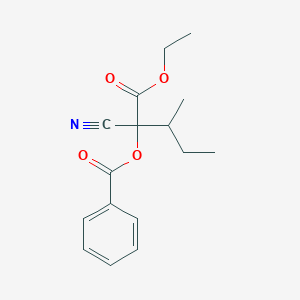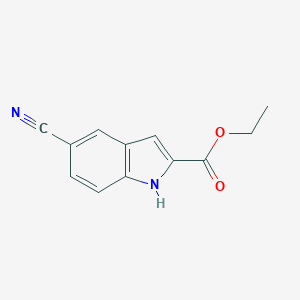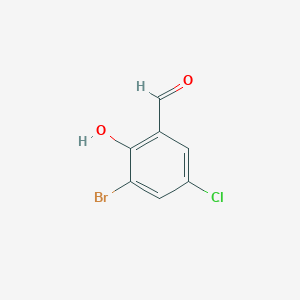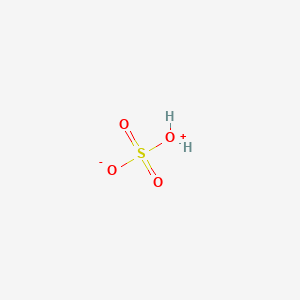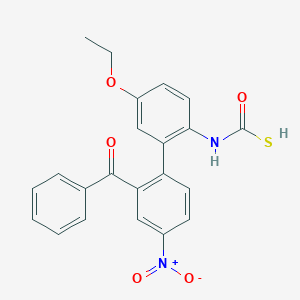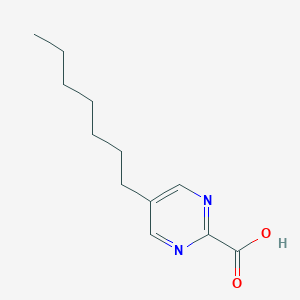![molecular formula C8H8F3NO2 B034824 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone CAS No. 110568-59-7](/img/structure/B34824.png)
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone, also known as TFAE, is a synthetic compound that has gained interest in the scientific community due to its potential applications in chemical and biological research. TFAE is a chiral molecule, meaning it has a non-superimposable mirror image, and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone is not well understood. However, it has been proposed that 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone may act as an acetylcholinesterase inhibitor, which is a type of enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Effets Biochimiques Et Physiologiques
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has been shown to have biochemical and physiological effects in various studies. In one study, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone was found to inhibit acetylcholinesterase activity in vitro, suggesting that it may have potential as a treatment for Alzheimer's disease. In another study, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone was found to have anti-inflammatory effects in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has several advantages for lab experiments, including its chiral nature and potential applications in asymmetric catalysis. However, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone also has limitations, including its low solubility in water and potential toxicity.
Orientations Futures
There are several future directions for research on 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone. One direction is the study of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone as a potential treatment for Alzheimer's disease and other neurodegenerative diseases. Another direction is the study of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone as a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone and its potential applications in chemical and biological research.
Méthodes De Synthèse
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone can be synthesized using various methods, including the reaction of 2,2,2-trifluoroacetophenone with (R)-(-)-glycidyl tosylate in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 2,2,2-trifluoroacetophenone with (R)-(-)-epichlorohydrin in the presence of a base, followed by reduction with sodium borohydride. The yield and purity of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone can vary depending on the synthesis method used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has potential applications in chemical and biological research. It has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has also been used as a ligand in asymmetric catalysis, which is the process of using a chiral catalyst to produce chiral products. In addition, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has been studied for its potential use as a probe for the study of enzyme mechanisms.
Propriétés
Numéro CAS |
110568-59-7 |
|---|---|
Nom du produit |
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone |
Formule moléculaire |
C8H8F3NO2 |
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h1,3,5-6H,2,4H2/t5-,6+/m1/s1 |
Clé InChI |
BDRFKTWBFMRZCP-RITPCOANSA-N |
SMILES isomérique |
C1C[C@@H]2C=C[C@H]1N(O2)C(=O)C(F)(F)F |
SMILES |
C1CC2C=CC1N(O2)C(=O)C(F)(F)F |
SMILES canonique |
C1CC2C=CC1N(O2)C(=O)C(F)(F)F |
Synonymes |
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-(trifluoroacetyl)-, (1R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




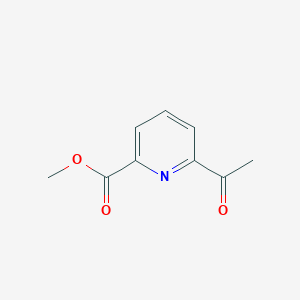
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
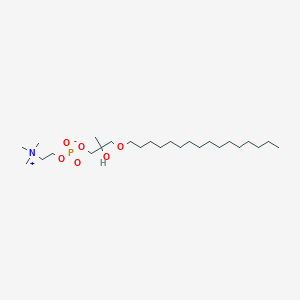
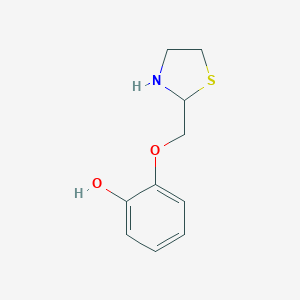
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
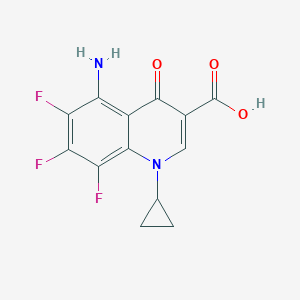
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
